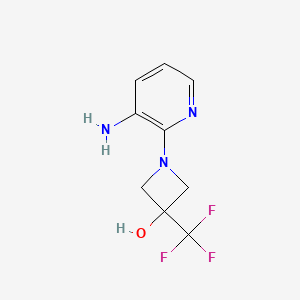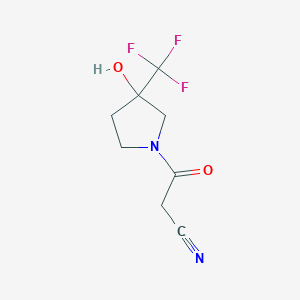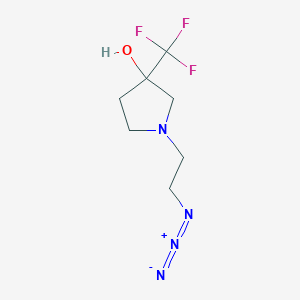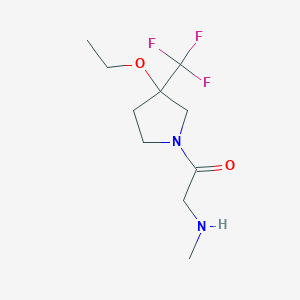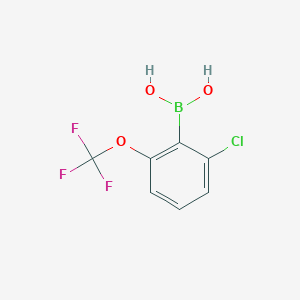
2-クロロ-6-(トリフルオロメトキシ)フェニルボロン酸
概要
説明
2-Chloro-6-(trifluoromethoxy)phenylboronic acid is a specialized organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a boronic acid functional group on a phenyl ring
科学的研究の応用
2-Chloro-6-(trifluoromethoxy)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and chemical intermediates.
作用機序
Target of Action
The primary target of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
2-Chloro-6-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-(trifluoromethoxy)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is used in the suzuki–miyaura coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good stability and bioavailability in certain environments.
Result of Action
The primary result of the action of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many organic synthesis processes, contributing to the creation of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid are influenced by the conditions under which the Suzuki–Miyaura coupling reaction takes place . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can perform effectively in a variety of environments.
生化学分析
Biochemical Properties
2-Chloro-6-(trifluoromethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are essential for the successful completion of the coupling reaction, making 2-Chloro-6-(trifluoromethoxy)phenylboronic acid a valuable reagent in organic synthesis .
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. Low doses of the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in experimental studies. These findings underscore the need for careful consideration of dosage when using 2-Chloro-6-(trifluoromethoxy)phenylboronic acid in animal models .
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-chloro-6-(trifluoromethoxy)benzene, undergoes a reaction with a boronic acid derivative, such as boronic acid ester, under specific conditions.
Catalysts and Solvents: The reaction is often catalyzed by palladium or nickel catalysts and carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature and Pressure: The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.
化学反応の分析
Types of Reactions: 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Amines or Alcohols: Resulting from the reduction of the chloro group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
類似化合物との比較
2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but with an amino group instead of boronic acid.
2-Chloro-6-(trifluoromethoxy)benzonitrile: Contains a nitrile group instead of boronic acid.
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Contains a thiazole ring instead of boronic acid.
This comprehensive overview highlights the significance of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
特性
IUPAC Name |
[2-chloro-6-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZKMKCNEQHESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


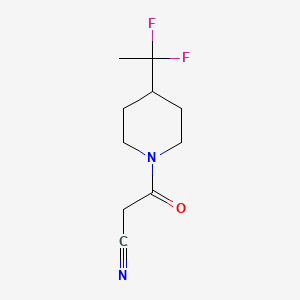

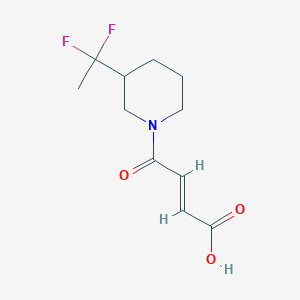

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
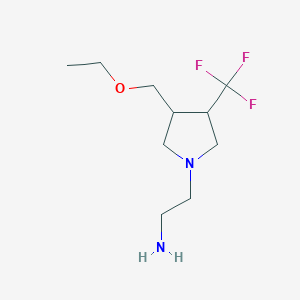
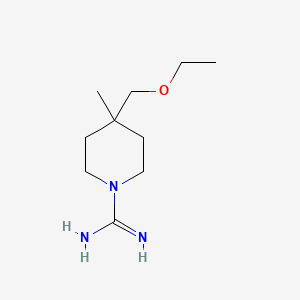

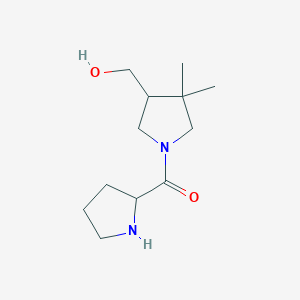
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)
